REACTION_SMILES
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[CH2:20]([N+:21]([CH2:22][CH3:23])([CH2:24][CH3:25])[CH2:26][CH3:27])[c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1.[Cl-:19].[Cl:15][CH2:16][CH2:17][Br:18].[Na+:2].[OH-:1].[OH2:34].[s:3]1[cH:4][n:5][c:6]2[c:7]1[cH:8][c:9]([CH2:12][C:13]#[N:14])[cH:10][cH:11]2>>[s:3]1[cH:4][n:5][c:6]2[c:7]1[cH:8][c:9]([C:12]1([C:13]#[N:14])[CH2:16][CH2:17]1)[cH:10][cH:11]2
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[N+](CC)(CC)Cc1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
ClCCBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#CCc1ccc2ncsc2c1
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Name
|
|
Type
|
product
|
Smiles
|
N#CC1(c2ccc3ncsc3c2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |